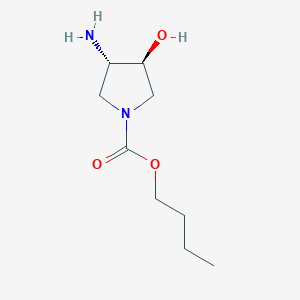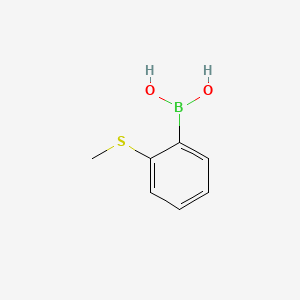
Sulphur Black 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Black 2 is a widely used dye in the textile industry, known for its deep black color and excellent dyeing properties. It is a sulfur-containing heterocyclic compound formed through the reaction of sulfur with aromatic amines, such as aniline, under controlled conditions. This dye is particularly suitable for dyeing cotton, linen, and viscose materials due to its strong affinity for cellulose fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphur Black 2 is synthesized by reacting aromatic amines with sulfur under controlled conditions. The primary component is a sulfur-containing heterocyclic molecule formed through the reaction of sulfur with aromatic amines, such as aniline. The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final dye product .
Industrial Production Methods: The industrial production of Sulphur Black 2 involves the following steps:
Thionation: Aromatic hydrocarbons containing hydroxy, amino, or nitro groups are treated with sulfur.
Sulfurization: The thionated product is further treated with sulfur to form the final dye.
Oxidation and Reduction: The dye undergoes oxidation and reduction processes to enhance its dyeing properties.
Types of Reactions:
Oxidation: Sulphur Black 2 can undergo oxidation reactions, which are essential for its application in dyeing processes.
Reduction: The dye is reduced to its leuco form (water-soluble form) before application to textile materials. This reduction is typically carried out using sodium sulfide.
Substitution: Sulphur Black 2 can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Reaction Conditions: High temperatures (90-95°C) and the presence of electrolytes to enhance the rate of exhaustion.
Major Products Formed:
Leuco Form: The water-soluble form of the dye, which is substantive to cellulosic materials.
Oxidized Form: The original water-insoluble form of the dye, which is formed after oxidation.
Scientific Research Applications
Sulphur Black 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying sulfur-containing heterocyclic compounds and their reactions.
Mechanism of Action
Sulphur Black 2 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Sulphur Black 2 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Another widely used sulfur dye with similar properties but different chemical structure.
Sulphur Brown 21: A sulfur dye used for producing brown shades on textiles.
Sulphur Green 12: A sulfur dye used for producing green shades on textiles.
Sulphur Black 2 stands out due to its superior color depth and fastness properties, making it a preferred choice for dyeing applications in the textile industry.
Properties
CAS No. |
1326-85-8 |
|---|---|
Molecular Formula |
C15H11O4 · Cl |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)
